4-(Acetylamino)-N-(2-chlorophenyl)benzamide is a compound with potential applications in medicinal chemistry and material science. It features an acetylamino group attached to a benzamide structure, which is further substituted with a chlorophenyl moiety. This compound is of interest due to its biological activities and its role as an intermediate in organic synthesis.
This compound can be synthesized through various chemical methods, typically involving the reaction of amines with acetic anhydride or related reagents. The specific synthesis of 4-(acetylamino)-N-(2-chlorophenyl)benzamide has been documented in several scientific studies focusing on its chemical properties and biological evaluations.
4-(Acetylamino)-N-(2-chlorophenyl)benzamide belongs to the class of organic compounds known as amides, specifically those derived from aromatic compounds. It can also be classified as a substituted benzamide due to the presence of both acetylamino and chlorophenyl groups.
The synthesis of 4-(acetylamino)-N-(2-chlorophenyl)benzamide typically involves the following steps:
The reaction can be monitored using thin-layer chromatography to confirm the completion of the acetylation process. The resulting product can be purified through recrystallization from suitable solvents like ethanol or methanol, yielding pure 4-(acetylamino)-N-(2-chlorophenyl)benzamide .
The molecular structure of 4-(acetylamino)-N-(2-chlorophenyl)benzamide consists of:
4-(Acetylamino)-N-(2-chlorophenyl)benzamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(acetylamino)-N-(2-chlorophenyl)benzamide involves its interaction with biological targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chlorophenyl group contributes through hydrophobic interactions. These interactions may modulate protein activity, potentially leading to biological effects such as antimicrobial or anticancer activity .
Relevant data includes spectroscopic analysis (e.g., Infrared spectroscopy and Nuclear Magnetic Resonance spectroscopy), confirming functional groups and structural integrity .
4-(Acetylamino)-N-(2-chlorophenyl)benzamide has several notable applications:
The compound is systematically named as 4-acetamido-N-(2-chlorophenyl)benzamide according to IUPAC conventions. This nomenclature reflects its core benzamide structure substituted with an acetamido group at the para-position and a 2-chlorophenyl moiety attached to the amide nitrogen. Common synonyms include:
Table 1: Official Identifiers and Synonyms
Category | Identifier |
---|---|
IUPAC Name | 4-acetamido-N-(2-chlorophenyl)benzamide |
CAS Registry Number | Not available in sources |
Vendor Catalog Codes | BLD-P000897495, VC10977458 |
Alternative Names | 4-(Acetylamino)-N-(2-chlorophenyl)benzamide |
The molecular formula C₁₅H₁₃ClN₂O₂ (molecular weight: 288.73 g/mol) encompasses three critical structural domains [2] [5]:
Key structural parameters include:
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
[2] [6] AXPSFDMOXWODLP-UHFFFAOYSA-N
[2]The ortho-chlorine induces a ~30° dihedral angle between the chlorophenyl ring and benzamide plane, reducing coplanarity and affecting binding pocket interactions. Benzamide derivatives emerged as therapeutic scaffolds in the mid-20th century, with significant developments:
Table 2: Evolution of Key Synthetic Methods
Decade | Synthetic Approach | Yield Improvement |
---|---|---|
1970s | Direct amidation of 4-nitrobenzoyl chloride | 50–60% |
1990s | Catalytic hydrogenation (Pd-C) of nitro group | 75–80% |
2010s | Acetylation with 10% excess acetic anhydride | >85% [2] |
This compound exemplifies strategic molecular design in pharmacology:
Bioactivity Potential
Drug-Likeness and Optimization
Table 3: Comparative Bioactivity of Structural Analogs
Compound Modification | HDAC8 Binding Energy (kcal/mol) | Antimicrobial MIC (µM) | HCT116 IC₅₀ (µM) |
---|---|---|---|
4-(Acetylamino)-N-(2-chlorophenyl) | −9.2 [2] | 5.19 [9] | 4.12 [9] |
4-Amino-N-(2-chlorophenyl) | −7.1 | 8.75 | 9.84 |
4-(Acetylamino)-N-(4-chlorophenyl) | −6.3 | >20 | >20 |
The structural modularity of this scaffold supports combinatorial derivatization – recent studies incorporate benzimidazole-thioacetamido groups (e.g., 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide) to enhance target engagement [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0